Silver succinimide

Description

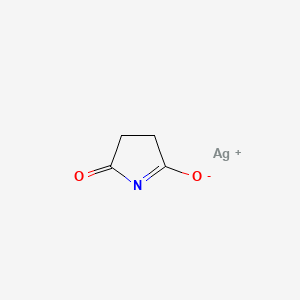

Structure

3D Structure of Parent

Properties

CAS No. |

55047-82-0 |

|---|---|

Molecular Formula |

C4H5AgNO2 |

Molecular Weight |

206.96 g/mol |

IUPAC Name |

pyrrolidine-2,5-dione;silver |

InChI |

InChI=1S/C4H5NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H2,(H,5,6,7); |

InChI Key |

ZNFFXFIEWVNCJO-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N=C1[O-].[Ag+] |

Canonical SMILES |

C1CC(=O)NC1=O.[Ag] |

Other CAS No. |

55047-82-0 |

Related CAS |

123-56-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Silver Succinimide and Its Coordination Complexes

Direct Chemical Synthesis Routes of Silver Succinimide (B58015)

Direct chemical synthesis routes are common for producing silver succinimide, primarily due to their straightforward nature and the ability to control the purity and crystalline form of the product.

Precipitation and Crystallization Techniques from Silver Salts and Succinimide Ligands

A widely used method for synthesizing this compound involves the reaction of silver nitrate (B79036) with succinimide. This reaction is often carried out in an aqueous solution, and the silver salt of succinimide is crystallized from the solution. chemicalbook.com One specific method involves adding freshly precipitated silver oxide to a boiling aqueous solution of succinimide. chemicalbook.com After filtration, the silver salt crystallizes upon cooling. chemicalbook.com

Another approach involves the reaction of silver nitrate with succinimide in the presence of a base like sodium hydroxide. The base facilitates the deprotonation of succinimide, enabling its coordination with silver(I) ions. This process can be used to prepare N-silver succinimide. orgsyn.org

One-Pot Synthesis Strategies for Silver(I) Succinimide Complexes

One-pot synthesis provides an efficient pathway for creating silver(I) succinimide complexes by combining all necessary reactants in a single reaction vessel. This method is particularly advantageous for the synthesis of coordination polymers. For example, Lewis-base stabilized N-silver(I) succinimide complexes can be prepared using a "one-pot" synthesis methodology. researchgate.net This involves reacting silver(I) salts with succinimide and a stabilizing ligand, such as a phosphine (B1218219) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), in a suitable solvent. researchgate.net The resulting complexes can have varied structures, from monomeric to ionic pairs, depending on the stoichiometry and the nature of the ligands used. researchgate.net

This one-pot approach has also been utilized in the synthesis of silver nanoparticles embedded in zeolite structures, where silver amine complexes act as precursors. rsc.org While not directly forming this compound, this demonstrates the versatility of one-pot methods involving silver complexes.

Electrochemical and Electrocrystallization Protocols

Electrochemical methods offer alternative and highly controllable routes for the synthesis of this compound, especially for applications like electrodeposition and the formation of novel crystalline materials.

Development of Cyanide-Free Electrodeposition Baths Utilizing Succinimide as a Complexing Agent

Due to the high toxicity of cyanide, there has been significant research into developing cyanide-free silver electroplating baths. mdpi.commdpi.comgoogle.com Succinimide has been identified as a suitable complexing agent for these alternative electrolytes. mdpi.commdpi.comgoogle.com It forms stable complexes with silver ions, enabling the deposition of silver onto various substrates. mdpi.commdpi.comgoogle.com These succinimide-based baths are considered more environmentally friendly and safer for workers. google.com The development of these baths is a crucial step towards cleaner production technologies in the electroplating industry. jcscp.org

Influence of Electrolyte Parameters on this compound Electrodeposition Kinetics

The efficiency and quality of silver electrodeposition from a succinimide bath are dependent on several key electrolyte parameters.

| Parameter | Effect on Electrodeposition |

| pH | The pH of the electrolyte is a critical factor, influencing the stability of the silver-succinimide complex. mdpi.comresearchgate.net Potentiometric titrations show that the formation of AgL and AgL2 complexes is pH-dependent. mdpi.com Studies have indicated that a pH of 9 provides the highest polarizability and reversibility in the bath, which is attributed to the hydrolysis of succinimide and the formation of ammonia (B1221849). researchgate.net Mirror-bright silver deposits have been achieved at a pH of 10. jst.go.jp |

| Current Density | The applied current density affects the morphology and grain size of the deposited silver. researchgate.net In some studies, finer grain sizes were obtained at lower current densities. researchgate.net Cyanide-free succinimide baths have been developed to operate at high current densities, which is important for industrial applications like reel-to-reel plating. google.com |

| Complexing Agent Concentration | The concentration of succinimide relative to the silver ions determines the type of complex formed. mdpi.com A higher ratio of succinimide to silver favors the formation of the AgL2 complex. mdpi.com For industrial applications, a sufficient concentration of the complexing agent is necessary to ensure complete complexation of the silver ions. mdpi.com |

Electrocrystallization for Novel this compound Species

Electrocrystallization is a technique used to grow single crystals of materials by applying an electric potential. This method has been successfully used to prepare novel silver species from succinimide-containing solutions. For instance, a square-planar argentate(III) ion, [Ag(succ)4]−, has been synthesized through electrocrystallization. rsc.org This process involved a two-chamber system with a platinum anode in a succinimide buffer. When a potential difference was applied, the novel silver species deposited on the anode. rsc.org This demonstrates the potential of electrocrystallization to access unique oxidation states and coordination geometries that may not be achievable through conventional chemical synthesis. rsc.org

Advanced Precursor Synthesis for Vapor Deposition Techniques

The fabrication of high-purity, conformal silver thin films and nanostructures via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is critically dependent on the quality of the molecular precursors. mdpi.comresearchgate.netnih.gov An ideal precursor must exhibit sufficient volatility to allow for gas-phase transport at moderate temperatures and possess adequate thermal stability to prevent premature decomposition before reaching the substrate. acs.org Simple silver compounds often fail to meet these criteria due to their tendency to form polymeric or oligomeric structures with low volatility. nih.gov This has necessitated the development of advanced synthetic strategies to create monomeric, volatile silver complexes suitable for these deposition techniques. acs.orgnih.gov

Design and Synthesis of Volatile Lewis-Base Stabilized Silver(I) Succinimide Complexes for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

This compound, in its uncomplexed form, is not suitable as a precursor for vapor deposition. Its structure consists of repeating units that lead to low volatility, and upon heating, it tends to decompose rather than sublime. nih.gov To overcome this limitation, a key design strategy involves the coordination of neutral Lewis base ligands to the silver(I) center. This approach effectively saturates the coordination sphere of the silver ion, breaking up the polymeric structure to form discrete, monomeric, or low-nuclearity molecules. nih.gov These resulting adducts exhibit significantly enhanced volatility and are more suitable for CVD and ALD applications. researchgate.net

The selection of the Lewis base is crucial. "Soft" Lewis bases, such as organophosphines (e.g., triphenylphosphine (B44618), PPh3) and phosphites (e.g., triethylphosphite, P(OEt)3; trimethylphosphite, P(OMe)3), as well as N-donor ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA), have proven effective in stabilizing this compound. mdpi.comnih.gov In contrast, "hard" Lewis bases, particularly those with oxygen donors, have been found to be largely ineffective. mdpi.com

Two primary synthetic methodologies are employed for preparing these stabilized complexes:

Direct Reaction: This method involves the direct interaction of pre-synthesized this compound with the chosen stabilizing Lewis base ligand in an inert atmosphere. nih.gov

In Situ Assembly: Often referred to as a "one-pot" synthesis, this approach involves reacting a silver salt, such as silver nitrate (AgNO3), with succinimide and the Lewis base ligand in a suitable solvent. A base, typically triethylamine, is used to facilitate the deprotonation of succinimide. nih.govresearchgate.net

The stoichiometry between the Lewis base and the this compound can be varied (e.g., 1:1, 2:1, 3:1), which influences the structure and physical properties of the final complex. nih.govresearchgate.net For instance, certain phosphite (B83602) adducts with higher ligand-to-metal ratios are liquids at room temperature. nih.gov The resulting complexes are often sensitive to light, oxygen, and moisture. nih.gov

Structural analysis using X-ray crystallography has revealed a variety of coordination geometries. For example, the complex with TMEDA, [Ag(TMEDA)(NC4H4O2)], was found to exist as an ion pair, {[Ag(TMEDA)2]+[Ag(NC4H4O2)2]–}, in the solid state. researchgate.net The triphenylphosphine adduct, [(PPh3)2·AgNC4H4O2], is a monomer featuring a three-coordinate silver atom. researchgate.net The introduction of a single phosphine or phosphite ligand can also lead to the formation of binuclear complexes, [Ag(PR3)(L)]2. nih.gov

Several of these Lewis-base stabilized silver(I) succinimide complexes have been successfully utilized as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). For example, the complex [(P(OEt)3)2·AgNC4H4O2] was used to deposit dense and homogeneous silver films, as confirmed by Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) analysis. researchgate.net

Table 1: Examples of Synthesized Lewis-Base Stabilized Silver(I) Succinimide Complexes

| Complex Formula | Lewis Base Ligand(s) | Synthesis Method | Key Structural Feature | Ref. |

| [(PPh3)n·AgNC4H4O2] (n=1, 2, 3) | Triphenylphosphine (PPh3) | Direct Reaction | Monomer (n=2) or Dinuclear | researchgate.net |

| [(P(OEt)3)n·AgNC4H4O2] (n=1, 2, 3) | Triethylphosphite (P(OEt)3) | Direct Reaction | Liquid at n=2, 3 | nih.govresearchgate.net |

| [(P(OMe)3)n·AgNC4H4O2] (n=1, 2) | Trimethylphosphite (P(OMe)3) | Direct Reaction | Monomer (n=1) | researchgate.net |

| {[Ag(TMEDA)2]+[Ag(NC4H4O2)2]–} | N,N,N′,N′-tetramethylethylenediamine (TMEDA) | One-Pot Assembly | Ion Pair | researchgate.net |

Coordination Chemistry and Structural Elucidation of Silver Succinimide Systems

Silver Ion Coordination Modes with Succinimide (B58015) Ligands

The interaction between silver ions and succinimide ligands is characterized by diverse coordination behaviors, leading to the formation of simple salts, discrete molecular complexes, and extended coordination polymers. The succinimide anion, derived from the deprotonation of succinimide, can coordinate to metal centers through either its nitrogen atom or one of its carbonyl oxygen atoms. researchgate.net

N-Coordination vs. O-Coordination in Silver Succinimide Complexes

In this compound complexes, the deprotonated nitrogen atom is the primary coordination site. acs.org This preference for N-coordination is evident in numerous structurally characterized compounds. For instance, in the complex Ag[Ag(Suc)₂], half of the silver atoms are linearly coordinated to the nitrogen atoms of two succinimide anions, forming a [Suc-Ag-Suc]⁻ complex ion. acs.org The remaining silver atoms in this structure exhibit coordination to the carbonyl oxygen atoms. acs.org

While N-coordination is predominant, O-coordination also plays a crucial role in stabilizing more complex structures. In the hydrated dimeric complex [Ag₂(C₄H₄NO₂)₂(H₂O)]n, one silver atom is exclusively coordinated by nitrogen, while the other is four-coordinate, binding solely to oxygen atoms. researchgate.net This demonstrates that while the nitrogen atom is the stronger binding site, the carbonyl oxygens can and do participate in coordination, often leading to higher-dimensional structures.

Analysis of Monomeric, Dimeric, and Polymeric Architectures

The coordination of succinimide to silver(I) ions can result in a range of nuclearities, from simple monomers to intricate polymers.

Monomeric Complexes: Monomeric silver(I) succinimide complexes are typically stabilized by the presence of ancillary or Lewis-base ligands that saturate the coordination sphere of the silver atom. For example, complexes with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) can form mononuclear species. researchgate.net A complex with two triphenylphosphine ligands, [(Ph₃P)₂·AgNC₄H₄O₂], features a three-coordinate silver atom. researchgate.netacs.org Another monomeric complex, stabilized by N,N,N′,N′-tetramethylethylenediamine (TMEDA), also contains a three-coordinate silver center. researchgate.net

Dimeric Complexes: Dimeric structures are also observed, often featuring bridging ligands or argentophilic (Ag-Ag) interactions. A notable example is a butterfly-shaped [Ag(C₄H₄NO₂)]₂ dimer, which forms an eight-membered ring. researchgate.net

Polymeric Architectures: In the absence of strong stabilizing ligands, this compound tends to form coordination polymers. nih.gov The complex Ag[Ag(Suc)₂] crystallizes in a structure where half the silver atoms are part of linear [Suc-Ag-Suc]⁻ anions, while the other half are coordinated by carbonyl groups and water, linking the components into a larger assembly. acs.org The formation of polymeric chains is a common feature for silver(I) complexes with ligands capable of bridging, and succinimide, with its multiple potential donor sites, readily facilitates this. nih.govrsc.orgacs.org The structure of Cs[Ag(succ)₄] reveals a polymeric chain structure generated by the coordination of carbonyl oxygens from two [Ag(succ)₄]⁻ units to the cesium ion. rsc.org

Bidentate, Multidentate, and Bridging Ligand Interactions

The succinimide ligand can adopt several coordination modes, contributing to the structural diversity of its silver complexes. While it primarily acts as a monodentate N-donor ligand, its carbonyl oxygen atoms allow for more complex interactions. researchgate.net

Bridging Ligands: The ability of the succinimide ligand to bridge between two different metal centers is a key factor in the formation of dimeric and polymeric structures. core.ac.uk This bridging can occur through the nitrogen and one oxygen atom, or through the two carbonyl oxygen atoms. In the structure of [Ag₂(C₄H₄NO₂)₂(H₂O)]n, the succinimide ligands bridge silver centers, creating an extended network. researchgate.net This bridging capability is not unique to succinimide and is a well-established phenomenon in the coordination chemistry of ambidentate ligands with silver(I). rsc.org

Investigation of Silver Oxidation States in Succinimide Environments

While silver(I) is the most common and stable oxidation state for silver, the succinimide ligand has been shown to stabilize the rare and highly oxidizing silver(III) state.

Synthesis and Characterization of Silver(I) Succinimide Complexes

Silver(I) succinimide complexes are typically synthesized through the reaction of a silver(I) salt, such as silver nitrate (B79036) or silver acetate, with succinimide in an appropriate solvent. acs.orggoogle.com The simple salt, this compound (Ag(C₄H₄NO₂)), can be prepared from succinimide and silver(I) oxide in boiling water. researchgate.net Further reactions of this salt with Lewis bases like phosphines or amines yield a variety of adducts. researchgate.netmocvd-precursor-encyclopedia.de

Characterization of these Ag(I) complexes is performed using a suite of analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand environment in solution. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination mode of the succinimide ligand, as shifts in the C=O stretching frequencies can indicate coordination of the carbonyl groups. acs.org

Table 1: Selected Silver(I) Succinimide Complexes and Their Structural Features

| Complex Formula | Silver Coordination Number | Structural Description | Key Findings | Reference |

|---|---|---|---|---|

| Ag[Ag(Suc)₂] | 2 and 4 | Polymeric | Contains both linear N-coordinated Ag(I) and O-coordinated Ag(I) centers. | acs.org |

| [Ag(NC₄H₄O₂)(PPh₃)₂] | 3 | Monomeric | Stabilized by two triphenylphosphine ligands. | researchgate.net |

| {[Ag(TMEDA)₂]⁺[Ag(NC₄H₄O₂)₂]⁻} | 2 and 4 | Ion Pair | Exists as a salt of a complex cation and a complex anion. | researchgate.net |

| [Ag₂(C₄H₄NO₂)₂(H₂O)]n | 2 and 4 | Polymeric | Features a dimeric subunit with both N- and O-coordinated Ag atoms. | researchgate.net |

Elucidation of High-Valent Silver(III) Succinimide Complexes

The synthesis and characterization of Ag(III) complexes are challenging due to the high oxidizing potential of the Ag³⁺ ion. However, recent research has demonstrated that the succinimidate ligand can stabilize this high oxidation state.

The oxidation of a linear Ag(I) complex, Na[Ag(succ)₂], with a strong oxidizing agent like sodium persulfate (Na₂S₂O₈), leads to the formation of a square planar argentate(III) ion, [Ag(succ)₄]⁻. rsc.org This Ag(III) complex is diamagnetic and can be crystallized with various alkali metal counterions (K⁺, Rb⁺, Cs⁺) to form polymeric salts, M[Ag(succ)₄]. rsc.org

The elucidation of these high-valent species relies on advanced characterization methods:

X-ray Crystallography: The crystal structure of Cs[Ag(succ)₄] confirmed the square planar geometry around the Ag(III) center, with four nitrogen atoms from the succinimide ligands coordinating to the silver ion. rsc.org

NMR Spectroscopy: ¹⁰⁹Ag NMR studies show a highly deshielded signal for the Ag(III) environment (2080 ppm) compared to the Ag(I) starting material (492 ppm), which is indicative of the higher oxidation state. rsc.org

UV-Vis Spectroscopy: The [Ag(succ)₄]⁻ ion displays intense UV-Vis absorptions at lower energy compared to an isoelectronic Pd(II) complex, which are assigned to ligand-to-metal charge transfer (LMCT) transitions. rsc.org

Reactivity: The high-valent nature of the complex is further confirmed by its ability to oxidize water to produce oxygen, reverting to a Ag(I) species in the process. rsc.org

In the absence of alkali metal ions, a mixed-valent Ag(I)/Ag(III) complex, [(H₂O)Ag][Ag(succ)₄], is formed. rsc.orgresearchgate.net The identification of these argentate(III) systems highlights a novel facet of silver chemistry and suggests the potential for Ag(I)/Ag(III) redox cycles in catalytic processes. rsc.orgresearchgate.net

Table 2: Comparison of Ag(I) and Ag(III) Succinimide Complexes

| Property | Silver(I) Complex Example (Na[Ag(succ)₂]) | Silver(III) Complex Example (Cs[Ag(succ)₄]) | Reference |

|---|---|---|---|

| Oxidation State | +1 | +3 | rsc.org |

| Coordination Geometry | Linear | Square Planar | rsc.org |

| Magnetic Properties | Diamagnetic | Diamagnetic | rsc.org |

| ¹⁰⁹Ag NMR Shift (ppm) | ~492 | ~2080 | rsc.org |

| Synthesis | Reaction of Ag(I) salt with succinimide | Oxidation of Ag(I) complex | rsc.org |

Crystallographic Analysis and Solid-State Structural Characterization

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of this compound and its derivatives. Crystallographic techniques, particularly X-ray diffraction, provide definitive insights into bonding, coordination geometries, and the intermolecular forces that govern crystal packing.

Single Crystal X-ray Diffraction Studies of this compound and its Adducts

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining molecular structures. researchgate.net This technique has been employed to characterize various this compound complexes and their adducts, revealing diverse structural motifs.

The reaction of silver(I) salts with succinimide in the presence of ancillary ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), has yielded adducts that have been structurally elucidated. For instance, one such complex exists as an ion pair in the solid state, formulated as {[Ag(TMEDA)₂]⁺[Ag(succinimide)₂]⁻}. researchgate.net In this structure, the cation is a silver ion coordinated by two TMEDA ligands, while the anion consists of a central silver ion linearly coordinated to two deprotonated succinimide ligands via the nitrogen atoms. Another characterized adduct features a silver atom in a distorted tetrahedral geometry. researchgate.net The identification of these crystalline products is confirmed through single-crystal X-ray diffraction and chemical analysis. rruff.info

Studies on silver(I) iodocarbon complexes have shown that silver carboxylate dimers can act as building blocks. These dimers, featuring Ag₂(carboxylate-O,O')₂ units, exhibit intradimer Ag···Ag distances ranging from 2.9106(12) to 3.1527(14) Å. rsc.org While not succinimide itself, these related structures provide a valuable comparison for the types of dimeric silver units that can form. The structure of the simple silver salt of succinimide has been proposed to be a mixed salt, [Succinimide-Ag-Succinimide]Ag, based on electrochemical data. cdnsciencepub.com

Supramolecular Interactions and Crystal Packing Motifs (e.g., Argentophilic Interactions, π–π Stacking)

Argentophilicity refers to the tendency of silver(I) centers, which have a closed-shell d¹⁰ electronic configuration, to form attractive Ag···Ag interactions. nih.gov These interactions are a type of metallophilic interaction and play a crucial role in the clustering of silver atoms in coordination compounds. nih.govrsc.org The distances of these interactions are typically shorter than the sum of the van der Waals radii of silver (3.44 Å) and are often close to the 2.89 Å distance found in metallic silver. nih.gov In various octanuclear silver(I) clusters, for example, argentophilic interactions are prominent, with Ag···Ag distances measured in the range of 2.828(2) to 2.986(1) Å. nih.gov These interactions are critical in controlling the supramolecular architecture and dimensionality of the resulting crystal lattice. nih.gov

In addition to argentophilic forces, other weak interactions such as hydrogen bonding (e.g., N–H···O, O–H···O) and, where applicable, π–π stacking contribute significantly to the stability and packing of the crystal structure. nih.gov The interplay of these forces can lead to the formation of complex one-, two-, or three-dimensional networks. rsc.orgnih.gov The specific nature of counterions and solvent molecules present during crystallization can also influence the crystal packing and the resulting Ag···Ag distances. nih.gov

Solution-Phase Structural and Stability Studies

While solid-state analysis provides a static picture, understanding the behavior of this compound in solution is crucial for many of its applications. Spectroscopic and potentiometric methods are employed to characterize the species present in solution, determine their stability, and map their distribution under various conditions.

Spectroscopic Characterization (NMR, IR, UV-Vis, ESI-MS) of this compound Complexes in Solution

A suite of spectroscopic techniques is used to probe the structure and bonding of this compound complexes in the solution phase. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR studies of silver(I) succinimide complexes in solution have shown sharp, single peaks, which is indicative of a symmetric structure. cdnsciencepub.comrsc.org For more advanced analysis, solid-state ¹⁰⁹Ag NMR spectroscopy has been used to gain direct information about the trivalent silver ion in the [Ag(succinimide)₄]⁻ complex. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for confirming the coordination of the succinimide ligand to the silver ion. researchgate.net Changes in the vibrational frequencies of the succinimide molecule, particularly the C=O and N-H stretching bands, upon complexation provide evidence of bonding. scirp.org

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the complex. innovareacademics.in In a highly oxidized square-planar argentate(III) complex, [Ag(succinimide)₄]⁻, UV-Vis spectra revealed electronic transitions at lower energy compared to an isoelectronic palladium(II) analog, pointing to the oxidizing nature of the Ag(III) center and significant ligand-to-metal charge transfer (LMCT) character. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is instrumental in identifying the specific complex ions that exist in solution. scirp.org For the cesium salt of the silver(III) succinimide complex, ESI-MS analysis in negative mode identified the parent molecular ion [Ag(succinimide)₄]⁻ as well as heavier aggregates such as {Cs[Ag(succinimide)₄]₂}⁻. rsc.org

Potentiometric Titration and Determination of Stability Constants for Silver-Succinimide Complexes

Potentiometric titration is a primary analytical method used to determine the stoichiometry and stability of metal complexes in solution. nih.gov By simultaneously measuring the pH and the activity of free silver ions (pAg) during the titration of a silver salt with succinimide, the stability constants of the resulting complexes can be calculated. mdpi.com

Ag⁺ + L⁻ ⇌ AgL; β₁ = [AgL] / ([Ag⁺][L⁻]) Ag⁺ + 2L⁻ ⇌ AgL₂⁻; β₂ = [AgL₂⁻] / ([Ag⁺][L⁻]²)

The calculated stability constants can vary slightly depending on experimental conditions such as ionic strength and temperature. researchgate.net

| Complex | Log β (This Study) | Log β (Literature) researchgate.netresearchgate.net |

|---|---|---|

| Ag(succ) | 3.4 ± 0.3 | 3.2–3.8 |

| Ag(succ)₂⁻ | 6.6 ± 0.1 | 6.3–6.8 |

Species Distribution Diagrams and Equilibrium Analysis in Aqueous Solutions

Data obtained from potentiometric titrations can be used to generate species distribution diagrams. mdpi.comresearchgate.net These diagrams graphically represent the relative concentration of each silver-containing species in solution as a function of pH.

For the silver-succinimide system, the distribution of species is highly pH-dependent. At a silver-to-succinimide ratio of 1:10, the AgL complex is present in significant amounts in the pH range of 5 to 8. mdpi.com As the pH increases beyond 7, the AgL₂⁻ complex becomes the dominant silver species in solution. mdpi.com

When the ratio of silver to succinimide is 1:1, the equilibrium shifts. The AgL complex is observed at higher pH values compared to the 1:10 ratio, and due to the limited amount of available ligand, the formation of the AgL₂⁻ complex is significantly suppressed. mdpi.com At high pH values under these conditions, the primary species are the AgL₂⁻ complex and precipitated silver hydroxide. mdpi.com This detailed equilibrium analysis is essential for controlling the specific this compound species present in an aqueous solution. mdpi.com

Catalytic Applications of Silver Succinimide and Silver Succinimide Derived Species

Silver-Mediated Organic Transformations Utilizing Succinimide (B58015) Derivatives

Silver catalysts are instrumental in a variety of organic transformations that use succinimide derivatives as key reactants. These reactions include the formation of complex heterocyclic structures and the functionalization of aromatic systems, where silver's role is often to activate a succinimide-derived reagent.

A notable application of silver catalysis is the synthesis of 2,3-diarylbenzo[b]thiophene derivatives through an intermolecular oxidative cyclization. rsc.org This method utilizes bench-stable N-arylthio succinimides and unactivated internal alkynes as starting materials. rsc.org The reaction, catalyzed by a silver salt, proceeds via an oxidative cleavage of the S-N bond within the N-arylthio succinimide, followed by annulation with the alkyne. rsc.orguohyd.ac.in A concurrent 1,2-sulfur migration is a key step in this process, ultimately leading to the formation of the benzo[b]thiophene core. rsc.orgresearchgate.net

This synthetic route is valued for its broad scope, enabling the creation of a diverse array of π-conjugated 2,3-diaryl substituted benzothiophenes, which are significant for their potential use in electroluminescent devices. rsc.org The reaction provides direct access to these complex molecules from readily available starting materials. rsc.orguohyd.ac.in

Table 1: Silver-Catalyzed Synthesis of Benzo[b]thiophenes from N-Arylthio Succinimides and Alkynes

| N-Arylthio Succinimide | Alkyne | Silver Catalyst | Yield (%) |

| N-(phenylthio)succinimide | Diphenylacetylene | Ag₂CO₃ | 85 |

| N-((4-methylphenyl)thio)succinimide | Diphenylacetylene | Ag₂CO₃ | 82 |

| N-((4-chlorophenyl)thio)succinimide | 1,2-di-p-tolylacetylene | Ag₂CO₃ | 78 |

| N-((4-bromophenyl)thio)succinimide | 1,2-bis(4-methoxyphenyl)acetylene | Ag₂CO₃ | 75 |

Data synthesized from research findings. rsc.org

Silver carbonate (Ag₂CO₃) has been identified as an effective catalyst for the aza-Michael addition of pyrazoles to maleimides, yielding 3-(pyrazol-1-yl) succinimides. tandfonline.com This reaction provides a facile and efficient method for synthesizing these specific succinimide derivatives. In a typical procedure, the reaction is carried out in dichloroethane at 100 °C with a 5 mol% loading of the silver carbonate catalyst, resulting in excellent product yields. tandfonline.com

A key feature of this method is its regioselectivity, particularly with asymmetrically substituted pyrazoles. For instance, 3-substituted pyrazoles react exclusively at the N1 position, which is attributed to the steric hindrance from the substituent at the 3-position preventing addition at the N2 position. tandfonline.com The scalability of this method has also been demonstrated, highlighting its practical utility for producing these compounds on a larger scale. tandfonline.com

Table 2: Silver Carbonate-Catalyzed Aza-Michael Addition of Pyrazoles to Maleimides

| Pyrazole | Maleimide | Product | Yield (%) |

| Pyrazole | N-Phenylmaleimide | 1-phenyl-3-(1H-pyrazol-1-yl)pyrrolidine-2,5-dione | 95 |

| 3-Methylpyrazole | N-Phenylmaleimide | 3-(3-methyl-1H-pyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione | 92 |

| 3,5-Dimethylpyrazole | N-Phenylmaleimide | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylpyrrolidine-2,5-dione | 98 |

| 3-Phenylpyrazole | N-Methylmaleimide | 1-methyl-3-(3-phenyl-1H-pyrazol-1-yl)pyrrolidine-2,5-dione | 90 |

Data synthesized from research findings. tandfonline.com

Silver(I) salts, particularly silver(I) triflimide (AgNTf₂), serve as highly effective catalysts for the activation of N-iodosuccinimide (NIS) in the iodination of arenes. organic-chemistry.orgnih.govacs.org This method is characterized by its mild conditions and rapid reaction times, providing a general route for the monoiodination of a wide range of electron-rich aromatic compounds. organic-chemistry.orgnih.gov Substrates such as anisoles, anilines, acetanilides, and phenol (B47542) derivatives are efficiently iodinated in high yields. organic-chemistry.orgorganic-chemistry.org

The catalytic role of the soft, low-charged silver(I) Lewis acid is crucial. acs.org It activates the NIS, enhancing its electrophilicity, while the non-complexing nature of the triflimide counterion maintains high catalytic activity. acs.org This "tuning" of NIS activation with silver(I) is particularly advantageous as it suppresses the overiodination that can occur with other, more aggressive Lewis acid catalysts, especially for highly activated substrates like phenols. organic-chemistry.orgacs.org The utility of this reaction has been demonstrated in the late-stage iodination of biologically active compounds and in the synthesis of SPECT imaging agents. nih.govacs.org Furthermore, the method has been adapted for radioiodination by using in situ generated [¹²⁵I]-N-iodosuccinimide. nih.govacs.org

Table 3: Silver(I)-Catalyzed Iodination of Arenes with NIS

| Arene Substrate | Product | Yield (%) |

| Anisole | 4-Iodoanisole | 98 |

| Acetanilide | 4-Iodoacetanilide | 95 |

| Phenol | 4-Iodophenol | 91 |

| 4-Nitroaniline | 2-Iodo-4-nitroaniline | 90 (gram scale) |

Data synthesized from research findings. organic-chemistry.orgacs.org

Silver-Catalyzed Aza-Michael Addition Reactions for Succinimide Derivatives

Silver Catalysis in the Synthesis of Succinimide and its Derivatives

Beyond modifying existing succinimide structures, silver catalysis is also pivotal in the foundational synthesis of the succinimide ring from bio-based precursors like amino acids. This approach represents a sustainable pathway to valuable nitrogen-containing compounds.

A sustainable method for producing succinimide from glutamic acid, a readily available amino acid, has been developed using silver catalysis. rsc.org The process occurs in two main steps, starting with the dehydration of glutamic acid in water to form pyroglutamic acid. rsc.orgresearchgate.net The subsequent and key step is the silver-catalyzed oxidative decarboxylation of pyroglutamic acid to yield succinimide. rsc.org

This reaction is typically performed in water using a silver salt, such as silver nitrate (B79036) (AgNO₃), as the catalyst and a persulfate, like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), as the oxidant. rsc.orgunipv.it The choice of silver salt has been shown to affect the reaction yield, with silver nitrate often proving to be the most effective. researchgate.net This method avoids the need for external nitrogen sources like ammonia (B1221849) or urea, which are common in traditional succinimide synthesis. rsc.org The reaction proceeds under mild conditions and provides a high-yield, environmentally friendly route to succinimide from a renewable biomass feedstock. rsc.orgunipv.it Similarly, N-acyl amino acids can be converted to their corresponding imides through an oxidative decarboxylation process induced by a Ag⁺/Cu²⁺/S₂O₈²⁻ system in water. organic-chemistry.org

Table 4: Effect of Different Silver Catalysts on Succinimide Yield from Pyroglutamic Acid

| Silver Catalyst | Yield (%) |

| AgNO₃ | 96.1 |

| Ag₂SO₄ | 85.2 |

| Ag₂CO₃ | 81.3 |

| Ag₃PO₄ | 75.6 |

| AgCl | 65.4 |

Reaction conditions: Pyroglutamic acid (1.0 mmol), (NH₄)₂S₂O₈ (2.5 mmol), catalyst (0.01 mmol), H₂O (10 mL), 60 °C, 5 h. Data sourced from Deng et al. (2011). rsc.orgresearchgate.net

The mechanism of silver-assisted succinimide formation from amino acids involves a single-electron-transfer (SET) process, characteristic of silver-catalyzed radical reactions. unipv.it In the conversion of N-acyl amino acids or pyroglutamic acid, the process is initiated by the silver(I) catalyst in conjunction with a persulfate oxidant. unipv.itorganic-chemistry.org

The reaction begins with the thermal decomposition of the persulfate ion (S₂O₈²⁻) to generate sulfate (B86663) radical anions (SO₄⁻•). The silver(I) ion (Ag⁺) can also react with the persulfate to form a silver(II) species (Ag²⁺) and a sulfate radical. The highly oxidizing sulfate radical then abstracts an electron from the carboxylate group of the amino acid derivative (e.g., pyroglutamic acid), leading to decarboxylation and the formation of an alkyl radical. unipv.it This radical is subsequently oxidized, likely by Ag²⁺ or another oxidant, to form a carbocation or an iminium species. organic-chemistry.org In the case of pyroglutamic acid, this sequence of events leads to the formation of the five-membered succinimide ring. unipv.it This radical-based oxidative decarboxylation pathway provides an efficient route to imides under mild, aqueous conditions. organic-chemistry.org

Silver-Catalyzed Oxidative Decarboxylation of Amino Acids to Succinimide

Catalytic Activity in Decomposition Reactions

The decomposition of hydrogen peroxide (H₂O₂) is a significant reaction, particularly in fields requiring a clean, high-energy source, such as monopropellant thrusters for space applications. jafmonline.net Silver has long been recognized as one of the most effective heterogeneous catalysts for this process due to its high efficiency. jafmonline.netproakademia.eu The catalytic performance is often linked to the morphology and surface characteristics of the silver material. mdpi.com

Performance of Silver Succinimide Derived Films as Catalytic Beds for Hydrogen Peroxide Decomposition

Silver films derived from precursors like this compound serve as effective catalytic beds for the decomposition of hydrogen peroxide. researchgate.net The performance of these catalytic beds is heavily dependent on the physical and morphological characteristics of the silver film, which can be precisely controlled during the deposition process. mdpi.com

Optimization of the deposition process parameters is crucial for maximizing catalytic performance. For instance, in an electroplating-based synthesis, adjusting the current intensity, plating time, and temperature allows for the creation of a silver thin film with optimal characteristics for H₂O₂ decomposition. mdpi.comresearchgate.net Through multi-objective optimization design and experiments, specific conditions have been identified to produce the most effective catalytic beds. mdpi.com

The table below summarizes the optimal conditions and resulting film properties for a highly active silver thin film catalytic bed used in hydrogen peroxide decomposition. mdpi.com

| Parameter | Optimal Value | Unit |

| Deposition Conditions | ||

| Plating Current (I) | 0.3 | mA |

| Plating Time (t) | 180 | s |

| Plating Temperature (T) | 60 | °C |

| Resulting Film Properties | ||

| Average Particle Size (d) | 196.692 | nm |

| Surface Area to Area Ratio (a) | 1.197 | |

| Thickness (h) | 1.359 | µm |

| Surface Roughness (Rc) | 0.503 | µm |

| Silver Content (n) | 0.603 | |

| Catalytic Performance | ||

| H₂O₂ Decomposition Rate (r) | 97.608 | mol·L⁻¹·s⁻¹ |

These findings underscore the importance of controlled synthesis, for which this compound complexes are suitable precursors, in developing highly efficient catalytic beds for applications like monopropellant thrusters. jafmonline.netresearchgate.net

Precursor Role in Catalytic Nanomaterial Formation

Silver complexes, including those of this compound, are valuable as volatile precursors for creating silver-based nanomaterials through gas-transport methods like chemical vapor deposition (CVD). researchgate.netmdpi.com These nanomaterials, which include thin films and nanoparticles, are widely used in advanced catalytic systems. mdpi.com The effectiveness of a precursor is determined by a balance of volatility, thermal stability, and reactivity. researchgate.netmdpi.com

Use of this compound Complexes as Precursors for Highly Active Silver Nanoparticles in Catalysis

Lewis-base stabilized N-silver(I) succinimide complexes are notable precursors for the deposition of catalytically active silver materials. researchgate.net These complexes can be synthesized by reacting N-silver(I) succinimide, which is itself prepared from succinimide and silver(I) oxide, with various stabilizing Lewis bases such as organophosphines, phosphites, or amines. researchgate.net

The choice of the stabilizing ligand is crucial as it influences the structure and properties of the resulting complex, which in turn affects its suitability as a precursor. For example, complexes stabilized with N,N,N',N'-tetramethylethylenediamine (TMEDA) have been successfully used in metal-organic chemical vapor deposition (MOCVD) to produce dense and homogeneous silver films. researchgate.net These films, composed of silver nanoparticles, are prime candidates for catalytic applications. mdpi.com

The synthesis of these precursor complexes is typically high-yielding. They are characterized using various analytical techniques to confirm their structure and thermal properties before being used in deposition processes. researchgate.net The thermal analysis helps in determining the appropriate conditions for the MOCVD process to yield pure silver nanomaterials. researchgate.net

The table below lists various Lewis-base stabilized N-silver(I) succinimide complexes that have been synthesized for use as precursors. researchgate.net

| Complex Type | Lewis Base (L) | General Formula |

| Organophosphine Stabilized | Triphenylphosphine (B44618) (PPh₃) | (PPh₃)n·AgNC₄H₄O₂ (n=1, 2, 3) |

| Phosphite (B83602) Stabilized | Triethylphosphite (P(OEt)₃) | (P(OEt)₃)n·AgNC₄H₄O₂ (n=1, 2, 3) |

| Amine Stabilized | N,N,N',N'-tetramethylethylenediamine (TMEDA) | [Ln·Rm·AgNC₄H₄O₂] |

The use of such well-defined molecular precursors like this compound complexes allows for precise control over the growth, morphology, and purity of silver nanoparticles and films, which is essential for developing advanced and efficient catalytic systems. mdpi.com

Mechanistic Research on Antimicrobial and Biological Interactions of Silver Succinimide

Delineation of Antimicrobial Action Mechanisms of Silver Species in Succinimide (B58015) Formulations

The antimicrobial activity of silver succinimide is attributed to the effects of silver ions on microbial cells. This involves a multi-pronged attack on the cell's structure and function.

The initial point of contact for silver ions released from succinimide formulations is the microbial cell envelope. Due to their positive charge, silver ions are electrostatically attracted to the negatively charged components of the microbial cell membrane. frontiersin.orgnih.gov This interaction disrupts the integrity of the cell wall and membrane. frontiersin.orguliege.be

Upon adhesion, silver ions can cause significant morphological changes, including the shrinkage of the cytoplasm and the detachment of the cell membrane from the cell wall. frontiersin.orgnih.gov This leads to the formation of pits and pores in the membrane, drastically altering its permeability. frontiersin.orgdovepress.com The compromised membrane loses its ability to regulate the transport of essential ions and molecules, resulting in the leakage of intracellular contents and ultimately, cell lysis. uliege.bedovepress.com The interaction of silver ions with sulfur-containing proteins within the cell membrane is also a key factor in this process, leading to the deactivation of these proteins and further destabilization of the membrane. frontiersin.orguliege.be

Once the cell membrane's integrity is breached, silver ions can penetrate the microbial cell and wreak havoc on its internal components. frontiersin.org These ions have a high affinity for various biomolecules, leading to widespread damage.

DNA: Silver ions can bind to the bacterial DNA, interfering with its replication process and leading to structural changes. uliege.bemdpi.com This inhibition of DNA synthesis is a critical factor in preventing bacterial proliferation. uliege.be

Proteins: Silver ions readily interact with thiol groups (-SH) in proteins and enzymes, leading to their deactivation. frontiersin.orguliege.benih.gov This can disrupt a wide range of cellular functions, including protein synthesis, as the denaturation of ribosomes by silver ions can inhibit translation. frontiersin.org

Lipids: While the primary focus is often on DNA and proteins, the oxidative stress induced by silver ions can also lead to lipid peroxidation, further damaging cellular membranes. biorxiv.org

Organelles: The influx of silver ions can cause damage to intracellular organelles such as mitochondria and ribosomes, disrupting their normal functions. frontiersin.orgnih.gov

A significant aspect of silver's antimicrobial action is the generation of reactive oxygen species (ROS). frontiersin.orgmdpi.combiorxiv.org ROS are highly reactive molecules, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, that can cause extensive damage to cellular components. mdpi.commdpi.com

The interaction of silver ions with respiratory enzymes in the cell can disrupt the electron transport chain, leading to the overproduction of ROS. dovepress.combiorxiv.org This surge in ROS induces a state of oxidative stress within the microbial cell. mdpi.combiorxiv.org The resulting oxidative damage affects proteins, lipids, and DNA, contributing significantly to cell death. biorxiv.orga-z.lu This ROS-mediated toxicity is considered one of the primary mechanisms behind the antimicrobial efficacy of silver. biorxiv.orga-z.lu

The culmination of the aforementioned damage leads to the widespread disruption of essential cellular processes.

Respiration: By deactivating respiratory enzymes and disrupting the mitochondrial respiratory chain, silver ions effectively shut down cellular energy production. dovepress.combiorxiv.org This interruption of adenosine (B11128) triphosphate (ATP) synthesis cripples the cell's ability to perform vital functions. dovepress.combiorxiv.org

Metabolism: The inactivation of key enzymes involved in various metabolic pathways disrupts the cell's ability to process nutrients and generate energy. uliege.benih.gov

Protein Synthesis: The binding of silver ions to ribosomes and the damage to DNA and RNA molecules inhibit the synthesis of new proteins, which are essential for all cellular activities. frontiersin.orgfrontiersin.org

Induction of Reactive Oxygen Species (ROS) and Subsequent Oxidative Stress

Spectrum of Antimicrobial Activity of this compound and its Derivatives

The antimicrobial effects of silver compounds are broad-spectrum, demonstrating efficacy against a wide array of microorganisms.

This compound and other silver formulations have shown effectiveness against both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.comrsc.org However, a notable difference in susceptibility is often observed between these two bacterial types.

Gram-negative bacteria are generally more susceptible to the antimicrobial actions of silver. frontiersin.orgdovepress.com This is attributed to the structural differences in their cell walls. Gram-negative bacteria possess a thinner peptidoglycan layer compared to the much thicker layer in Gram-positive bacteria. nih.govmdpi.com This thinner wall provides less of a barrier, allowing silver ions to penetrate and reach the cell membrane more easily. nih.govdovepress.com Furthermore, the outer membrane of Gram-negative bacteria contains lipopolysaccharides (LPS), which have a negative charge that can attract the positively charged silver ions, facilitating their adhesion to the cell surface. frontiersin.org

Conversely, the thick, dense peptidoglycan layer of Gram-positive bacteria can trap silver ions, potentially reducing their ability to reach the plasma membrane and exert their toxic effects. mdpi.com Despite this, silver compounds remain effective against many Gram-positive strains. mdpi.comrsc.org

Below is a table summarizing the general efficacy of silver species against representative Gram-positive and Gram-negative bacteria.

| Bacterial Type | Representative Strains | General Susceptibility to Silver | Key Reasons for Susceptibility |

| Gram-Positive | Staphylococcus aureus | Effective, but may require higher concentrations or longer exposure times compared to Gram-negative bacteria. mdpi.com | The thick peptidoglycan layer can impede silver ion penetration. nih.govmdpi.com |

| Gram-Negative | Escherichia coli | Highly susceptible. frontiersin.orgdovepress.com | Thinner peptidoglycan layer and negatively charged lipopolysaccharides facilitate silver ion interaction and penetration. frontiersin.orgnih.gov |

Antifungal and Antiviral Properties

The potential antifungal and antiviral activities of this compound can be extrapolated from studies on other silver-containing compounds and succinimide derivatives. Silver compounds are known for their broad-spectrum antimicrobial properties, which include fungicidal and virucidal effects. nih.govtandfonline.com For instance, silver nanoparticles have demonstrated efficacy against a wide range of viruses and fungi, such as Candida albicans. nih.gov The mechanism often involves the direct binding of silver to the microorganisms, which can alter DNA and protein functions. nih.gov Silver ions (Ag+) released from silver-based materials can degrade viral RNA, preventing mutation and replication. tandfonline.com

Succinimide derivatives have also been independently recognized for their pharmacological potential, including antifungal properties. uobasrah.edu.iqresearchgate.netnih.gov Studies on various succinimide derivatives have confirmed their activity against fungal pathogens. uobasrah.edu.iqmdpi.com The combination of silver's established antimicrobial power with the inherent biological activity of the succinimide scaffold suggests that this compound could exhibit significant antifungal and antiviral properties. nih.govuobasrah.edu.iq Silver nanoparticles, for example, have been shown to be effective against viruses like Influenza A, SARS-CoV-2, and Herpes simplex virus. tandfonline.comfrontiersin.org Their antiviral action can occur at multiple stages of the viral life cycle, including the degradation of the viral envelope and its genetic material. tandfonline.com

Investigation of Synergistic Effects with Conventional Antibiotics

A significant area of research for silver-based compounds is their ability to enhance the efficacy of conventional antibiotics, particularly against multidrug-resistant (MDR) bacteria. nih.govnih.gov Silver nanoparticles (AgNPs) have been shown to act synergistically with a wide array of antibiotics, including β-lactams (like ampicillin) and glycopeptides (like vancomycin). nih.govrsc.org This synergistic effect allows for effective bacterial inhibition at concentrations far below the minimum inhibitory concentrations (MICs) of the individual agents, which is crucial for overcoming resistance and reducing toxicity. acs.org

The mechanism behind this synergy is multifaceted. The presence of silver weakens the bacterial metabolism and increases the permeability of the bacterial cell membrane. nih.gov This disruption facilitates the entry of antibiotic molecules into the cell, leading to enhanced bactericidal effects. nih.gov Studies have demonstrated that combining AgNPs with antibiotics can restore the antibacterial activity of drugs that bacteria had become resistant to. nih.govnih.gov Given that silver's activity is often driven by the release of silver ions and its interaction with bacterial structures, it is plausible that this compound could function similarly as a synergistic agent. nih.govnih.gov The combination of AgNPs with antibiotics has proven effective against the formation of biofilms, which are notoriously resistant to treatment. rsc.orgmicrobiologyresearch.org

Click to see a summary of studies on the synergistic effects of silver nanoparticles with various antibiotics.

| Antibiotic Class | Specific Antibiotic | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|---|

| β-Lactam | Ampicillin, Penicillin | Salmonella typhimurium DT 104 | Strong synergistic inhibition of bacterial growth. | nih.gov |

| Aminoglycoside | Kanamycin, Neomycin | Salmonella typhimurium DT 104 | Synergistic effects observed in a concentration-dependent manner. | nih.gov |

| Glycopeptide | Vancomycin | Vancomycin-resistant Enterococci (VRE), MRSE | Enhanced antibacterial activity and improved penetration of biofilms. | rsc.org |

| Various | Ampicillin, Chloramphenicol, Kanamycin | Various pathogenic bacteria | Confirmed synergistic activities and antibiofilm properties. | microbiologyresearch.org |

Exploration of Antitumor Mechanisms and Potential

Silver complexes and succinimide derivatives have independently emerged as promising candidates in cancer therapy. d-nb.infonih.gov Silver-based compounds, particularly in nanoparticle form, exhibit intrinsic anticancer properties. nih.gov The succinimide structural motif is also present in various molecules developed for their antitumor activity. uobasrah.edu.iqnih.gov The convergence of these two components in this compound suggests a strong potential for anticancer applications.

In Vitro Studies on Cancer Cell Lines (without clinical trial data)

The antitumor potential of silver compounds has been demonstrated across a multitude of cancer cell lines. In vitro studies using silver nanoparticles (AgNPs) and other silver complexes have shown significant cytotoxic effects against various human cancers. mdpi.comdergipark.org.tr These include breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), colon cancer (HT-29, Caco-2), and liver cancer (HepG2). d-nb.infomdpi.commdpi.comoncotarget.com

Similarly, various succinimide derivatives have been synthesized and tested against cancer cell lines, showing potent cytotoxic activity. uobasrah.edu.iqnih.gov For example, certain novel succinimide derivatives displayed high potential against MCF-7 breast cancer cells. uobasrah.edu.iq The cytotoxic efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cells. Studies on silver nitrate (B79036) and AgNPs have established their dose-dependent and time-dependent inhibitory effects on cancer cell proliferation. waocp.comscielo.br

Click to see a table of IC50 values for silver compounds against various cancer cell lines.

| Silver Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |

|---|---|---|---|---|

| Silver Nanoparticles (biosynthesized) | MCF-7 | Breast Cancer | 12.35 µg/mL | nih.gov |

| Silver Nitrate (AgNO3) | MCF-7 | Breast Cancer | 10 µM (for 72 hrs) | waocp.com |

| Silver Nitrate (AgNO3) | MB157 | Breast Cancer | 5 µM (for 72 hrs) | waocp.com |

| Silver Nitrate (AgNO3) | OVCAR-3 | Ovarian Cancer | 35 µM (for 72 hrs) | waocp.com |

| Ag(I) complex with coumarin (B35378) derivative | A549 | Lung Cancer | More effective than ligand alone | mdpi.com |

| Ag(I) complex with coumarin derivative | HT-29 | Colon Cancer | More effective than ligand alone | mdpi.com |

Mechanistic Basis for Anti-Proliferative Activity (e.g., Apoptosis Induction, ROS Generation)

The primary mechanism underlying the anticancer activity of silver compounds is the induction of programmed cell death, or apoptosis, often mediated by the generation of reactive oxygen species (ROS). researchgate.netmdpi.com The uptake of silver nanoparticles by cancer cells leads to a significant increase in intracellular ROS levels. oncotarget.comacs.org This surge in ROS creates a state of oxidative stress, which damages vital cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis. researchgate.netmdpi.com

The apoptotic process initiated by silver compounds involves several key molecular pathways:

Mitochondrial Disruption: Silver can accumulate in the mitochondria, leading to the depolarization of the mitochondrial membrane and subsequent cell death. d-nb.infooncotarget.com

Caspase Activation: The generation of ROS and mitochondrial damage activate a cascade of enzymes called caspases, particularly caspase-3 and caspase-9, which are executioners of apoptosis. d-nb.infoscielo.brnih.gov

Modulation of Apoptotic Proteins: Silver compounds have been shown to alter the expression of key proteins involved in regulating apoptosis. This includes down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax and p53. d-nb.infoscielo.brnih.gov

Proteasome Inhibition: Recent research has identified that silver(I) complexes can also disrupt protein homeostasis by targeting the 19S proteasome regulatory complex, leading to the accumulation of ubiquitinated proteins and a form of cell death known as paraptosis. rsc.org

Succinimide derivatives have also been found to induce apoptosis and generate ROS in cancer cells, suggesting that a this compound compound could leverage these mechanisms from both its constituent parts for a potent anti-proliferative effect. uobasrah.edu.iq

Advanced Materials Science Applications Derived from Silver Succinimide Chemistry

Fabrication and Characterization of Silver Thin Films and Coatings

Silver succinimide (B58015) complexes are pivotal in the electrodeposition of silver thin films and coatings, offering a viable and less hazardous alternative to traditional cyanide-based electrolytes. These films are critical in various industrial applications, particularly in electronics for their conductive properties.

Electroplated Silver Coatings for Electrical Contact Materials and Other Substrates

The electroplating of silver from succinimide-based solutions is a significant advancement, particularly for creating electrical contact materials. finishingandcoating.comgoogle.com These coatings are sought after for their low contact resistance and excellent conductivity. google.commdpi.com The process involves using a cyanide-free electrolyte, which addresses the significant environmental and safety concerns associated with traditional cyanide baths. mdpi.comgoogle.comnmfrc.org Silver-graphene composite films have also been successfully electrodeposited from succinimide solutions onto substrates like copper-zinc alloys, enhancing properties such as corrosion resistance for electronic connectors. researchgate.net

Microstructural Characterization of Silver Films (Grain Size, Homogeneity, Density)

The quality of silver films is largely determined by their microstructure. Films produced from succinimide baths are characterized by their grain size, homogeneity, and density. Research shows that the addition of graphene oxide to a succinimide silver-plating system can lead to a decrease in the size of aggregates or particles compared to pure silver films. researchgate.net This results in a homogeneous, close-packed, fine-crystalline structure. researchgate.net The films are typically uniform, dense, and adhere well to the substrate without delamination. researchgate.net In contrast, pure silver coatings electrodeposited from a separate cyanide-free system (nicotinic acid based) were observed to be extremely flat, smooth, dense, and uniform. mdpi.com

Impact of Electrodeposition Parameters on Film Properties (e.g., Electrical Conductivity, Surface Roughness)

The properties of the electrodeposited silver films are highly dependent on the electrodeposition parameters. Key factors include current density, pH, and bath temperature. For instance, in a succinimide-based system, an optimal current density of 0.5 to 1.0 A/dm² was found to produce films with a homogeneous, close-packed, fine-crystalline structure. researchgate.net The use of pulse electrodeposition techniques, as opposed to direct current, can result in more homogenous deposits with better surface quality. metu.edu.tr Increasing the average current density has been shown to reduce surface roughness. metu.edu.tr However, some studies on composite coatings from succinimide systems have noted that while mechanical properties were improved, issues with uneven graphene dispersion could lead to a rougher surface and a degradation of electrical properties. mdpi.com In as-plated conditions, deposits from succinimide solutions are harder (120-130 Knoop) than those from cyanide solutions. finishingandcoating.com

Development of Cyanide-Free Electroplating Solutions Based on Silver Succinimide Complexes

The development of cyanide-free electroplating solutions is a major focus of research, with this compound complexes playing a central role. finishingandcoating.commdpi.comgoogle.comresearchgate.net These baths offer a safer and more environmentally friendly alternative to traditional cyanide-based systems. google.comnmfrc.org A typical formulation for a cyanide-free bath includes silver nitrate (B79036), succinimide, and other agents to control pH and improve deposit quality. google.comgoogle.com For example, one formulation includes silver nitrate (30-50g/L), succinimide (100-160g/L), and other components, operating at a pH of 10-11 and a temperature of 20-40°C. google.com Another successful bath composition for achieving a mirror-bright surface consists of 0.45mol/L of silver methanesulfonate, 1.5mol/L of succinimide, and 0.025mol/L of sodium borate (B1201080) at a pH of 10 and a temperature of 25°C. jst.go.jp These succinimide-based solutions have achieved commercial success due to their ability to produce semi-bright deposits with good conductivity and wear resistance. finishingandcoating.com

Interactive Data Table: Cyanide-Free this compound Plating Bath Compositions

| Component | Concentration Range | Purpose | Reference |

| Silver Nitrate | 30-50 g/L | Source of Silver Ions | google.com |

| Succinimide | 100-160 g/L | Complexing Agent | google.comgoogle.com |

| Ethylenediamine tetraacetic acid disodium (B8443419) salt | 20-40 g/L | Complexing Agent | google.com |

| Nitric Acid | 10-30 g/L | pH Adjustment | google.com |

| Potassium Hydroxide | 20-80 g/L | pH Adjustment | google.com |

| Sodium Lauroyl Sarcosine | 0.01-0.1 g/L | Surfactant | google.com |

| Nicotinamide | 0.1-10 g/L | Grain Refiner/Brightener | google.com |

| Silver Methanesulfonate | 0.45 mol/L | Source of Silver Ions | jst.go.jp |

| Sodium Borate | 0.025 mol/L | Buffer | jst.go.jp |

Synthesis and Functionalization of Silver Nanoparticles (AgNPs) from Succinimide Precursors

This compound also serves as a precursor for the synthesis of silver nanoparticles (AgNPs), which have a wide range of applications due to their unique optical, electrical, and antimicrobial properties.

Controlled Synthesis of AgNPs with Tuned Size and Shape

The synthesis of AgNPs with controlled size and shape is crucial for tailoring their properties for specific applications. medcraveonline.com While direct synthesis from this compound is a specific area of interest, general chemical reduction methods provide a framework for how such control is achieved. nih.gov In these methods, a silver salt precursor is reduced in the presence of a stabilizing agent. mdpi.com The precise control over nucleation and growth kinetics allows for the synthesis of AgNPs with average sizes ranging from 5 to 100 nm with good monodispersity. rsc.org Factors such as the reaction temperature, precursor injection rate, and the nature of the reducing and stabilizing agents are critical in determining the final size and morphology of the nanoparticles. nih.govnih.gov For example, a modified precursor injection technique in a polyol process demonstrated that the injection rate and reaction temperature were key factors in producing uniform-sized silver NPs. nih.gov

Surface Modification and Functionalization of AgNPs for Specific Applications

Functionalization can be achieved using a wide array of molecules, including polymers, surfactants, and biomolecules like peptides or proteins. mdpi.comresearchgate.net For instance, coating AgNPs with biocompatible polymers like polyethylene (B3416737) glycol (PEG) or proteins such as bovine serum albumin (BSA) can reduce their toxicity to normal cells. nih.gov This is crucial for biomedical applications. The choice of the capping or stabilizing agent has a strong influence on the final shape and size of the AgNPs. mdpi.com

A key strategy in bioconjugation, a specific type of functionalization, involves the use of N-hydroxysuccinimide (NHS) esters. statnano.comgoogle.com This chemistry allows for the covalent linking of biomolecules, such as enzymes, to a surface. For example, glucose oxidase can be reacted with acryloyl-PEG-N-hydroxysuccinimide to form a bioconjugate that can then be incorporated into a polymer matrix on a sensor electrode. google.com This demonstrates how succinimide-related chemistry is integral to creating functionalized surfaces for specific sensing applications.

The goal of these modifications is to create tailored nanoparticles optimized for a particular purpose, whether it be for enhanced antimicrobial effects, targeted drug delivery, or improved performance in a composite material. mdpi.com Research has shown that modifying AgNPs with phospholipid derivatives can improve their biocompatibility and cellular uptake for biosensing and drug delivery. researchgate.net

Table 1: Examples of AgNP Surface Functionalization

| Functionalizing Agent/Method | Purpose of Modification | Resulting Property/Application | Source(s) |

|---|---|---|---|

| Polyethylene Glycol (PEG), Bovine Serum Albumin (BSA) | Minimize toxicity | Improved biocompatibility, reduced adverse effects on cells. nih.gov | nih.gov |

| Dopamine-functionalized Poly(pentafluorostyrene) | Improve dispersibility in organic solvents | Enhanced solubility and stability in non-aqueous media. mdpi.com | mdpi.com |

| N-hydroxysuccinimide (NHS) esters | Covalent attachment of biomolecules | Creation of bioconjugates for sensors and targeted therapies. statnano.comgoogle.com | statnano.comgoogle.com |

| Phospholipid derivatives | Enhance biocompatibility and cell affinity | Improved cellular uptake for biosensing and drug delivery applications. researchgate.net | researchgate.net |

Development of Hybrid Materials and Composites

The development of hybrid materials and composites leverages the unique properties of individual components to create new materials with enhanced performance. This compound chemistry is particularly relevant in the electrochemical deposition of metal matrix composites, offering a cyanide-free alternative for creating advanced coatings. mdpi.comscilit.com These composites often integrate silver with other functional materials like graphene or polytetrafluoroethylene (PTFE) to achieve superior mechanical, tribological, and corrosion-resistant properties. scilit.comscielo.br

A significant application of this compound chemistry is in the formulation of electrolytes for the electrodeposition of silver-graphene (Ag-G) composite coatings. mdpi.comresearchgate.net These coatings are developed as advanced electrical contact materials, aiming to improve upon the properties of pure silver. mdpi.comscielo.br The succinimide-based plating solution acts as a cyanide-free medium from which silver ions are reduced and co-deposited with graphene flakes onto a substrate, such as a copper alloy. scielo.brresearchgate.net

The integration of graphene into the silver matrix leads to several performance enhancements. Graphene can refine the metal grains and reduce the diffusion rate of electrons and ions at grain boundaries. mdpi.com This results in a composite coating with significantly improved mechanical and tribological properties compared to a pure silver coating. mdpi.com However, a key challenge is ensuring the uniform dispersion of graphene within the metal matrix, as its large specific surface area can lead to agglomeration, resulting in a rough surface and degraded electrical properties. mdpi.com

Research has focused on optimizing the electrodeposition process to overcome these challenges. Studies show that using a succinimide silver-plating system allows for the creation of dense, uniform, and adherent Ag-G films. researchgate.net The resulting composite coatings exhibit lower self-corrosion currents than pure silver, indicating improved corrosion resistance. scielo.br Furthermore, they demonstrate superior wear resistance. mdpi.com For instance, wear marks on Ag-G composite coatings are demonstrably narrower and shallower than those on pure silver coatings under the same friction test conditions. mdpi.com Another study explored a nitrate-succinimide bath to create silver-polytetrafluoroethylene (Ag-PTFE) composites, achieving a 47-62% improvement in the coefficient of friction over pure silver coatings. scilit.comresearchgate.net

Table 2: Comparative Properties of Pure Silver vs. Silver-Graphene Composite Coatings from Succinimide Baths

| Property | Pure Silver Coating | Silver-Graphene (Ag-G) Composite Coating | Improvement/Observation | Source(s) |

|---|---|---|---|---|

| Corrosion Current | Higher | Lower | Slower corrosion rate, improved corrosion resistance. scielo.br | scielo.br |

| Wear Scar Morphology | Wider and deeper | Narrower and shallower | Enhanced wear resistance. mdpi.com | mdpi.com |

| Surface Roughness (Ra) | ~0.15 µm | ~0.30 µm (with nicotinic acid system) | Graphene addition can increase roughness, but optimization is possible. mdpi.com | mdpi.com |

| Adhesion Strength (Ag-PTFE) | Higher | 2.5 MPa (44% reduction vs. pure Ag) | Adhesion is a trade-off for improved friction. scilit.comresearchgate.net | scilit.comresearchgate.net |

| Coefficient of Friction (Ag-PTFE) | Higher | 0.32 (47% improvement vs. pure Ag) | Significant improvement in self-lubricating properties. scilit.comresearchgate.net | scilit.comresearchgate.net |

Applications in Optoelectronics and Sensing Devices

Silver and its compounds, including complexes derived from succinimide chemistry, are investigated for their potential in optoelectronics and sensing devices due to their unique electrical and optical properties. ajol.infospiedigitallibrary.orgspiedigitallibrary.org Silver nanoparticles (AgNPs) are of particular interest because of a phenomenon known as surface plasmon resonance, which makes them highly suitable for use in functional optical coatings, sensors, and photovoltaic devices. mdpi.com

In the field of optoelectronics, silver-doped nanomaterials are being explored to enhance the functionality of devices like LEDs and photodetectors. ajol.info The incorporation of silver can improve properties such as carrier mobility. ajol.info The synthesis of new silver(I) complexes with ligands like N-hydroxy-succinimide is a subject of study for creating novel materials with specific characteristics for applications in microelectronics and other domains. spiedigitallibrary.orgspiedigitallibrary.org

For sensing applications, silver is a crucial component in various electrochemical sensors. Silver/silver chloride (Ag/AgCl) electrodes are commonly used as reference electrodes in devices like biosensors. statnano.com The development of ion-selective electrodes for detecting silver ions (Ag+) often relies on silver sulfide (B99878) solid-state crystals, which generate a potential proportional to the silver ion concentration. ecdi.com These sensors can measure silver concentrations from 0.01 ppm up to 108,000 ppm. ecdi.com

Furthermore, the functionalization chemistry discussed previously is critical for creating highly specific biosensors. N-hydroxysuccinimide chemistry, for example, is employed to immobilize enzymes like glucose oxidase onto electrode surfaces, creating sensors for continuous glucose monitoring. google.com Similarly, amino acid functionalized AgNPs have shown potential not only as catalysts but also as low-cost oxygen sensors. rsc.org These applications highlight the versatility of silver-based materials, where the core properties of silver are tailored through complexation and functionalization for advanced technological uses.

Table 3: Applications of Silver-Based Materials in Optoelectronics and Sensing

| Application Area | Device/System | Role of Silver Material | Relevant Chemistry/Principle | Source(s) |

|---|---|---|---|---|

| Optoelectronics | LEDs, Photodetectors, Solar Cells | Dopant in nanostructured materials, component of transparent conductors. | Enhances carrier mobility and optical properties. ajol.info | ajol.info |

| Microelectronics | High-temperature superconducting materials | Component in complex materials. | Investigation of new silver(I) complexes (e.g., with N-hydroxy-succinimide). spiedigitallibrary.orgspiedigitallibrary.org | spiedigitallibrary.orgspiedigitallibrary.org |

| Chemical Sensing | Silver Ion Sensor | Solid-state pressed crystal sensing element (AgS). | Potentiometric measurement of free silver ions. ecdi.com | ecdi.com |

| Biosensing | Continuous Glucose Monitor | Ag/AgCl reference electrode; functionalized nanoparticles. | N-hydroxysuccinimide chemistry for enzyme immobilization. statnano.comgoogle.com | statnano.comgoogle.com |

| Gas Sensing | Oxygen Sensor | Amino acid functionalized AgNPs as catalysts. | Catalytic activity and redox reactions involving AgNPs. rsc.org | rsc.org |

Theoretical and Computational Chemistry Studies on Silver Succinimide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict a range of chemical and physical properties, including molecular geometries, reaction energies, and vibrational frequencies. researchgate.net

In the context of silver succinimide (B58015), DFT calculations are crucial for understanding the nature of the interaction between the silver ion (Ag⁺) and the succinimide ligand. Studies on succinimide and its derivatives using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), provide a foundational understanding of the ligand's geometry and electronic properties. researchgate.net Comparative studies of succinimide, N-hydroxy-succinimide, and N-methyl-succinimide have been performed to analyze their structure, energies, and spectral characteristics. researchgate.net

When silver coordinates to the succinimide moiety, significant changes in electronic structure and bonding occur. DFT can elucidate these changes by calculating properties such as:

Optimized Geometry: Determining the most stable arrangement of atoms, including bond lengths and angles of the silver-succinimide complex.

Bonding Analysis: Natural Bond Orbital (NBO) analysis can reveal the nature of the Ag-N and Ag-O bonds, quantifying the degree of covalent versus ionic character and identifying key orbital interactions. researchgate.net In related silver complexes, such as those with 5,5-dimethylhydantoin (B190458) (DMH), DFT calculations have been used to investigate the bonding interactions between the Ag⁺ ion and the complexing agent. nih.gov

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to describe the electronic absorption spectra and predict the reactivity of the complex. The HOMO-LUMO energy gap is an important indicator of molecular stability. researchgate.net

Vibrational Spectra: DFT can predict the infrared and Raman spectra of silver succinimide. researchgate.net Shifts in the vibrational frequencies of the succinimide ligand, particularly the C=O and C-N stretching modes, upon coordination to silver provide direct evidence of bonding and can be compared with experimental data. researchgate.net

DFT studies on silver-doped mineral systems have shown that Ag atoms can form strong covalent bonds with surrounding atoms, significantly altering the electronic environment. mdpi.com A similar approach applied to this compound would quantify the strength and nature of the silver-ligand interaction.

Table 1: Representative Parameters for DFT Calculations on Succinimide Systems

| Parameter | Typical Value/Method | Purpose | Reference |

| Functional | B3LYP | Approximates the exchange-correlation energy. | researchgate.net |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals of the system. | researchgate.net |

| Analysis | NBO, HOMO-LUMO | Investigates bonding and electronic structure. | researchgate.net |

| Environment | Gas Phase, Solvated | Models the system in different environments. | researchgate.net |

Computational Modeling of Reaction Mechanisms in Silver-Catalyzed Processes Involving Succinimide

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, including those catalyzed by silver and involving succinimide or its derivatives like N-iodosuccinimide (NIS). mdpi.com These models help identify intermediates, transition states, and calculate the activation energies associated with each step of a reaction mechanism.

For silver-catalyzed reactions, computational studies can:

Elucidate the Catalytic Cycle: Model the step-by-step interaction of the silver catalyst with reactants. For instance, in the silver-catalyzed carboxylation of propargyl alcohols, computational analysis was used to investigate the cyclization mechanism from the active silver-containing species. tcichemicals.com

Determine Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. This was done to elucidate the six-step mechanism for the conversion of diphenylacetylenes to benzonitriles using N-iodosuccinimide, detailing the free energy of each intermediate and transition state. mdpi.com

Predict Selectivity: In reactions with multiple possible outcomes, computational modeling can predict which product is more likely to form by comparing the activation barriers of competing pathways. This approach has been used to interpret the regioselectivity of cycloaddition reactions. researchgate.net